2-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group. The piperidine and morpholine rings are then attached through a series of substitution and coupling reactions. Common reagents used in these steps include dimethylamine, piperidine, and morpholine, along with various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
2-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a tool for studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
2-Pyrimidinamine, 4,6-dimethyl-: This compound shares the pyrimidine core but lacks the additional piperidine and morpholine rings, resulting in different biological activities.
Uniqueness
2-(4-{[6-(Dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)-1-(morpholin-4-yl)ethan-1-one is unique due to its combination of structural features, which confer specific biological activities and make it a versatile tool in medicinal chemistry. Its ability to interact with multiple molecular targets and undergo various chemical transformations enhances its potential for therapeutic applications .
Properties
Molecular Formula |
C17H28N6O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C17H28N6O2/c1-21(2)16-11-15(18-13-19-16)20-14-3-5-22(6-4-14)12-17(24)23-7-9-25-10-8-23/h11,13-14H,3-10,12H2,1-2H3,(H,18,19,20) |
InChI Key |
KQCDYSDAAHQPIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2CCN(CC2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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